

# NSI-189 Phosphate and Hippocampal Volume: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

NSI-189 phosphate is an investigational neurogenic compound that has garnered significant interest for its potential to treat major depressive disorder (MDD) and other neurological conditions. A key aspect of its proposed mechanism of action is the stimulation of neurogenesis and a consequential impact on hippocampal volume. This technical guide synthesizes the available preclinical and clinical data on the effects of NSI-189 phosphate on the hippocampus, providing a detailed overview of experimental protocols, quantitative outcomes, and putative signaling pathways. While preclinical studies in healthy animals have demonstrated a significant increase in hippocampal volume, clinical trial results in patients with MDD have been less conclusive, suggesting a complex relationship between NSI-189-induced neurogenesis and measurable changes in brain structure in a clinical population.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effect of **NSI-189 phosphate** on hippocampal volume.

Table 1: Preclinical Studies on NSI-189 and Hippocampal Volume



| Species | Model                  | Dosage                             | Duration | Key<br>Findings on<br>Hippocamp<br>al Volume                                                                    | Citation(s) |
|---------|------------------------|------------------------------------|----------|-----------------------------------------------------------------------------------------------------------------|-------------|
| Mouse   | Healthy Adult          | 10 mg/kg and<br>30 mg/kg<br>(oral) | 28 days  | Significant increase in overall hippocampal volume at both doses.                                               | [1]         |
| Mouse   | Healthy Adult          | Not specified                      | 28 days  | Reported to result in a significant increase in hippocampal volume.                                             | [2][3]      |
| Rat     | Cranial<br>Irradiation | Not specified<br>(oral gavage)     | 4 weeks  | No significant changes in hippocampal volume despite increased neurogenesis                                     | [1][4]      |
| Rat     | Ischemic<br>Stroke     | Not specified (oral)               | 12 weeks | Did not report direct measurement s of hippocampal volume but noted significant increments in neurite outgrowth | [5]         |



### Foundational & Exploratory

Check Availability & Pricing

(MAP2 immunoreacti vity) in the hippocampus

Table 2: Clinical Studies on NSI-189 and Hippocampal Volume



| Study<br>Phase | Patient<br>Population                      | Dosage                                       | Duration | Key<br>Findings on<br>Hippocamp<br>al Volume                                                                                                                                                                                            | Citation(s) |
|----------------|--------------------------------------------|----------------------------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Phase Ib       | Major<br>Depressive<br>Disorder<br>(n=24)  | 40 mg q.d.,<br>40 mg b.i.d.,<br>40 mg t.i.d. | 28 days  | A modest, non-statistically significant increase in left hippocampal volume in the NSI-189 treated group. This was not significantly different from placebo, and a similar trend in the amygdala suggested a possible spurious finding. | [2][6]      |
| Phase II       | Major<br>Depressive<br>Disorder<br>(n=220) | 40 mg/day<br>and 80<br>mg/day                | 12 weeks | Hippocampal volume was not a primary or secondary outcome measure in the published results of this trial. The focus was on                                                                                                              | [7]         |



antidepressa nt and cognitive effects.

# Experimental Protocols Preclinical In Vivo Studies (Mouse Model of Increased Hippocampal Volume)

- Subjects: Healthy adult mice.[2][3]
- Drug Administration: NSI-189 phosphate was administered orally. In one study, doses of 10 mg/kg and 30 mg/kg were used.[1] Daily administration occurred for a period of 28 days.[2]
   [3]
- Hippocampal Volume Measurement: Post-mortem histological assessments were conducted.
   While the specific stereological method is not detailed in the abstracts, this typically involves sectioning the brain, staining (e.g., with Nissl stain), and using systematic random sampling to estimate the volume of the hippocampus.[1]

# Preclinical In Vivo Studies (Rat Model of Cranial Irradiation)

- Subjects: Long-Evans rats.[1]
- Procedure: Animals were subjected to a clinically relevant fractionated irradiation protocol targeting the brain.[1]
- Drug Administration: Following irradiation, NSI-189 was administered daily for four weeks via oral gavage.[1]
- Hippocampal Volume Measurement: Volumetric measurements of hippocampal subfields were performed through histological assessments of Nissl-stained tissues.[1][4]

### Clinical Trial (Phase Ib)



- Participants: 24 patients diagnosed with Major Depressive Disorder (MDD).[2][8]
- Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending dose study.[2]
- Dosage Cohorts:
  - Cohort 1: 40 mg once daily (q.d.) (n=6 on NSI-189, n=2 on placebo)
  - Cohort 2: 40 mg twice daily (b.i.d.) (n=6 on NSI-189, n=2 on placebo)
  - Cohort 3: 40 mg three times daily (t.i.d.) (n=6 on NSI-189, n=2 on placebo)[2]
- Treatment Duration: 28 days.[2]
- Hippocampal Volume Measurement: Structural Magnetic Resonance Imaging (MRI) scans were acquired at baseline, day 28, day 56, and day 84 to assess hippocampal and amygdalar volumes.

# Putative Signaling Pathways and Mechanism of Action

The precise molecular target of NSI-189 remains to be fully elucidated. However, research suggests that its mechanism of action involves the potentiation of endogenous neurotrophic and neurogenic processes, primarily within the hippocampus.

### **Core Hypothesized Mechanism**

NSI-189 is believed to stimulate the proliferation and differentiation of neural stem cells in the subgranular zone of the dentate gyrus, a key neurogenic niche in the adult brain. This leads to an increase in the number of new neurons, which may contribute to the observed increase in hippocampal volume in preclinical models and is hypothesized to underlie its therapeutic effects.

### **Key Signaling Molecules and Pathways**

 Brain-Derived Neurotrophic Factor (BDNF): NSI-189 is thought to upregulate the expression of BDNF, a critical neurotrophin that supports the survival, growth, and differentiation of new



neurons and synapses.

- Stem Cell Factor (SCF): In some models, NSI-189 has been shown to upregulate SCF, another growth factor involved in cell proliferation and survival.[5]
- Synaptogenesis: The compound promotes the formation of new synapses, which would contribute to the structural plasticity of the hippocampus.[9]
- Mitochondrial Function: Emerging evidence suggests that NSI-189 may also exert its effects by enhancing mitochondrial function, which is crucial for neuronal health and energy metabolism.

Below are diagrams illustrating the conceptual signaling pathway and a typical experimental workflow for assessing the impact of NSI-189 on hippocampal volume.



Click to download full resolution via product page

Caption: Conceptual signaling pathway for NSI-189's effect on hippocampal volume.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. bocsci.com [bocsci.com]
- 2. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSI-189 SARMS and NOOTROPICS Enhancetech [enhancetech.eu]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amdiglurax Wikipedia [en.wikipedia.org]
- 9. NSI-189 Phosphate | TargetMol [targetmol.com]
- To cite this document: BenchChem. [NSI-189 Phosphate and Hippocampal Volume: A
  Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b560193#nsi-189-phosphate-s-impact-on-hippocampal-volume]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com